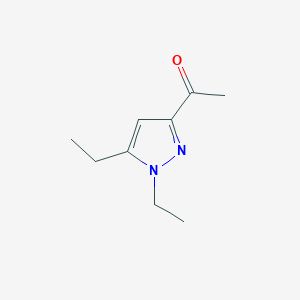
3-Acetyl-1,5-diethylpyrazole
Vue d'ensemble
Description
3-Acetyl-1,5-diethylpyrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to have significant biochemical and physiological effects, making it an important tool for researchers in the field of pharmacology. In
Applications De Recherche Scientifique
3-Acetyl-1,5-diethylpyrazole has been used extensively in scientific research due to its potential applications in pharmacology. It has been found to have significant effects on the central nervous system, making it an important tool for researchers studying neurological disorders. It has also been used in studies on the effects of drugs on the liver and in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1,5-diethylpyrazole is not fully understood. However, it is believed to act as a GABA receptor agonist, which leads to an increase in the activity of GABAergic neurons in the central nervous system. This, in turn, leads to a decrease in neuronal activity and a reduction in anxiety and seizures.
Effets Biochimiques Et Physiologiques
3-Acetyl-1,5-diethylpyrazole has been found to have significant biochemical and physiological effects. It has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been found to have hepatoprotective effects, reducing liver damage caused by drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Acetyl-1,5-diethylpyrazole in lab experiments is its high degree of purity. This ensures that the results obtained are accurate and reliable. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for the use of 3-Acetyl-1,5-diethylpyrazole in scientific research. One area of interest is the development of new drugs that target the GABA receptor. Another area of interest is the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-1,5-diethylpyrazole and its effects on the liver.
Propriétés
Numéro CAS |
165743-61-3 |
|---|---|
Nom du produit |
3-Acetyl-1,5-diethylpyrazole |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(1,5-diethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)10-11(8)5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
CVSVOYOSJSDAGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)C |
SMILES canonique |
CCC1=CC(=NN1CC)C(=O)C |
Synonymes |
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

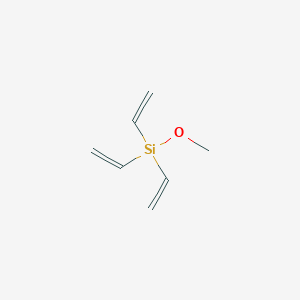

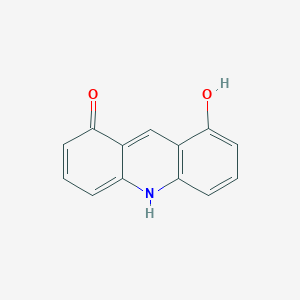
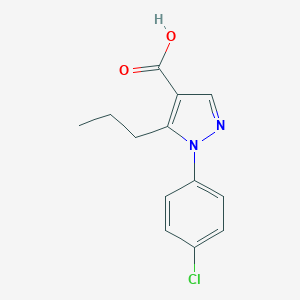
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
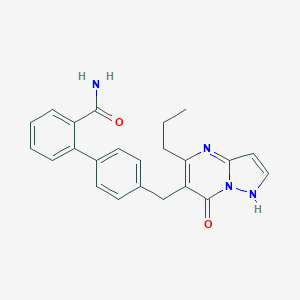
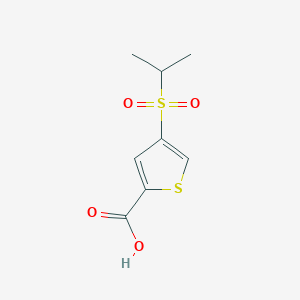
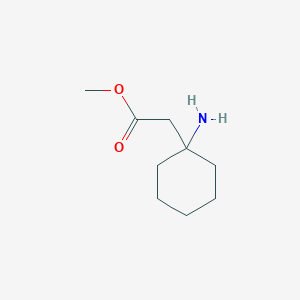
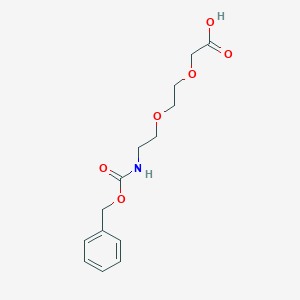
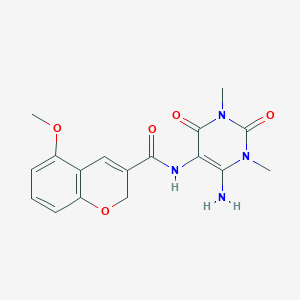
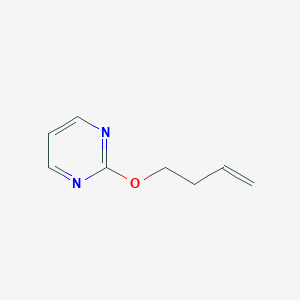
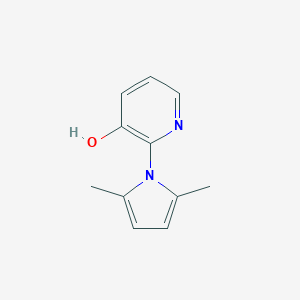
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)